![molecular formula C23H22N6O2 B2680836 8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923481-11-2](/img/structure/B2680836.png)

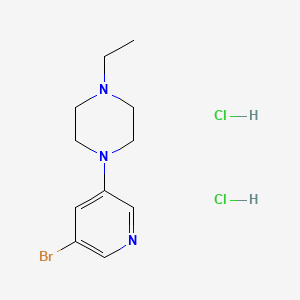

8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of imidazopurines. Imidazopurines are a type of purine, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would include a purine core (a six-membered pyrimidine ring fused to a five-membered imidazole ring), with various functional groups attached at different positions .Scientific Research Applications

Anticancer Activity

AP-BTH has shown promise as an antitumor agent. Its structural features contribute to its potential efficacy against human-derived carcinomas, particularly breast, ovarian, and renal cancers . Researchers are investigating its mechanism of action and exploring its use in combination therapies.

Neuroprotection and Anticonvulsant Properties

The FDA-approved drug Riluzole (1) is an anticonvulsant and neuroprotective agent used in treating Amyotrophic Lateral Sclerosis (ALS). Interestingly, Riluzole contains a 2-benzothiazolyl pharmacophore, similar to AP-BTH. This suggests that AP-BTH derivatives might also exhibit neuroprotective effects .

Anti-Inflammatory and Antioxidant Effects

AP-BTH derivatives could potentially act as anti-inflammatory agents due to their structural resemblance to known anti-inflammatory compounds. Additionally, their antioxidant properties may contribute to cellular protection .

Antiviral Applications

While not directly studied for antiviral activity, AP-BTH derivatives share structural features with other antiviral compounds. Further investigation is warranted to explore their potential in combating viral infections .

Amino Acid and Peptide Conjugates

Combining AP-BTH with amino acids and peptides offers a unique opportunity. These conjugates can leverage both the pharmacophore properties of AP-BTH and the biological activity of amino acids and peptides. Solid-phase synthesis methods have been developed to create C-terminal modified amino acids and peptides with high chiral purity .

Carbonic Anhydrase Inhibition

Although not directly studied for this purpose, AP-BTH derivatives could potentially inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibition might have therapeutic implications, especially in diseases related to carbonic anhydrase dysfunction .

Mechanism of Action

properties

IUPAC Name |

6-(2-aminophenyl)-2-benzyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-14-15(2)29-19-20(25-22(29)28(14)18-12-8-7-11-17(18)24)26(3)23(31)27(21(19)30)13-16-9-5-4-6-10-16/h4-12H,13,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMCYVDVRZPANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16811969 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)

![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)